Inno-406, also known as NS-187, is a dual tyrosine kinase inhibitor targeting Bcr-Abl and Lyn kinases. Developed by Nippon Shinyaku, it was designed to address resistance issues associated with imatinib, the first-generation Bcr-Abl inhibitor. Inno-406 has been shown to have a higher potency against various Bcr-Abl mutations and aims to provide a more effective treatment for chronic myeloid leukemia and acute lymphoblastic leukemia, particularly in patients who are resistant or intolerant to prior therapies .
Inno-406 is classified as an experimental anticancer drug. It acts primarily as an inhibitor of the Bcr-Abl fusion protein, which plays a critical role in the pathogenesis of chronic myeloid leukemia, and the Lyn kinase, which is involved in various signaling pathways related to cell proliferation and survival . The compound reached phase II clinical trials in 2010, demonstrating its potential as a therapeutic agent in hematological malignancies .
The synthesis of Inno-406 involves several key steps aimed at enhancing its binding affinity and selectivity. The process begins with the modification of imatinib's structure by introducing a trifluoromethyl group at position 3 of the phenyl ring, which significantly increases its potency against Bcr-Abl .
Inno-406's molecular structure features a complex arrangement that includes:
The three-dimensional structure has been elucidated through X-ray crystallography, revealing how Inno-406 interacts with the active site of Bcr-Abl, closely resembling imatinib's binding mode but with distinct enhancements due to structural modifications .
Inno-406 has been evaluated for its reactivity in various biochemical assays:
Inno-406 exerts its effects by binding to the ATP-binding pocket of the Bcr-Abl kinase domain, inhibiting its activity and subsequent downstream signaling pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group enhances its binding affinity through increased hydrophobic interactions within the kinase's active site .
The mechanism involves:
Inno-406 is primarily being investigated for its potential use in treating:
The specificity of Inno-406 for Lyn and Bcr-Abl kinases suggests it may have fewer off-target effects compared to broader-spectrum kinase inhibitors, potentially leading to improved safety profiles in clinical settings .
The therapeutic landscape for chronic myeloid leukemia (CML) transformed with the development of Bcr-Abl tyrosine kinase inhibitors (TKIs), targeting the oncogenic driver resulting from the Philadelphia chromosome translocation. Imatinib, the first-generation TKI, demonstrated unprecedented efficacy but faced limitations due to acquired resistance mechanisms. These include BCR-ABL1 kinase domain mutations (e.g., T315I), BCR-ABL1 amplification, and activation of compensatory signaling pathways like Lyn kinase [2] [7]. Second-generation inhibitors (dasatinib, nilotinib, bosutinib) were engineered to overcome mutation-based resistance but exhibit variable efficacy against non-T315I mutations and off-target effects due to broad kinase inhibition [4] [7]. INNO-406 (NS-187), subsequently designated bafetinib, emerged as a rationally designed dual Bcr-Abl/Lyn kinase inhibitor, addressing key limitations of earlier TKIs:
This review details the chemistry, mechanism, and preclinical profile of INNO-406, establishing its role within the evolving paradigm of targeted CML therapy.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1